1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide

Description

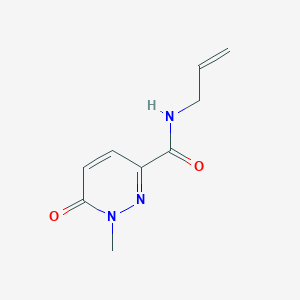

1-Methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide (hereafter referred to as the target compound) is a pyridazinone derivative characterized by a six-membered pyridazinone ring substituted with a methyl group at position 1 and a prop-2-en-1-yl (allyl) carboxamide group at position 2.

The allyl group introduces both steric and electronic effects, while the methyl group enhances metabolic stability by blocking oxidation at the N1 position. The carboxamide moiety facilitates hydrogen bonding, a critical feature for target binding.

Properties

IUPAC Name |

1-methyl-6-oxo-N-prop-2-enylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-3-6-10-9(14)7-4-5-8(13)12(2)11-7/h3-5H,1,6H2,2H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAOHOPLRONFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the field of cancer therapeutics. Its mechanism of action primarily involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | Inhibition of DNA synthesis |

| MDA-MB-231 | 9.0 | Induction of apoptosis |

| A549 | 4.6 | Inhibition of cell cycle progression |

| PC3 | 0.021 | Modulation of signaling pathways |

These values indicate that the compound is particularly potent against prostate cancer cells (PC3) and shows promising activity against breast (MDA-MB-231) and cervical cancer (HeLa) cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been reported to inhibit mutant isocitrate dehydrogenase (mIDH1), a key enzyme involved in metabolic pathways that are often dysregulated in cancer cells .

- Cell Cycle Arrest : Studies indicate that it induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation .

- Apoptosis Induction : The compound promotes programmed cell death in various cancer cell types, contributing to its antiproliferative effects .

Structure-Activity Relationship (SAR)

The modification of functional groups on the pyridazine ring significantly affects the biological activity of the compound. For instance:

- Substitutions at the 3-position with halogens or hydroxyl groups enhance antiproliferative activity.

- The presence of electron-withdrawing groups increases potency due to improved binding affinity to target enzymes.

Case Studies

A notable study evaluated the effects of various derivatives based on the core structure of this compound:

- Derivative A : Exhibited an IC50 value of 5 µM against HeLa cells.

- Derivative B : Showed reduced activity with an IC50 value of 25 µM when a methyl group was added at the 4-position.

These findings underscore the importance of precise structural modifications for optimizing therapeutic efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Implications

Table 1: Key Structural Differences Among Pyridazinone Derivatives

Key Observations:

- N3 Substituents: The allyl group in the target compound contrasts with aryl or heteroaryl groups in analogs.

- Biological Targets: Pyridazinones with benzyl substituents (e.g., Compound 5) show confirmed activity against T. cruzi proteasomes, while thiazol-imine derivatives () target angiotensin II receptors. The target compound’s activity remains inferred but aligns with proteasome inhibition due to structural similarities .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The target compound’s lower molecular weight and logP compared to Compound 5 suggest improved aqueous solubility, critical for bioavailability.

- The oxopyrrolidinyl-pyridinyl substituent in ’s compound enhances solubility due to polar heteroatoms, a feature absent in the allyl-substituted target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.